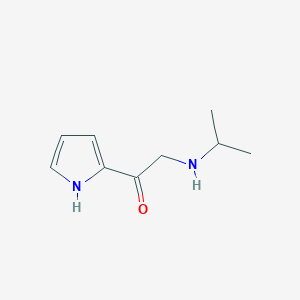

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone

Description

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a secondary amine featuring an isopropylamino substituent at the ethanone moiety and a pyrrole ring at position 1. Structurally, it belongs to a broader class of pyrrole-derived ethanones, which are characterized by their aromatic heterocyclic core and diverse substituents. While direct studies on this compound are scarce, its structural analogs are well-documented in organic synthesis, catalysis, and biological systems.

Properties

IUPAC Name |

2-(propan-2-ylamino)-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)11-6-9(12)8-4-3-5-10-8/h3-5,7,10-11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQRIJFGZBKPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone typically involves the reaction of a pyrrole derivative with an isopropylamine and a suitable ketone precursor. One common method is the condensation reaction between 2-acetylpyrrole and isopropylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone as a potential anticancer agent. Research indicates that derivatives of pyrrole, including this compound, exhibit inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. For instance, ARAP (3-aroyl-1-arylpyrrole) derivatives have shown potent inhibition against various cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ARAP 22 | NCI-ADR-RES | 0.5 | Tubulin inhibition |

| ARAP 27 | D283 Medulloblastoma | 0.8 | Hedgehog pathway inhibition |

Neuropathic Pain Management

The compound has also been explored for its analgesic properties. Research on nociceptin/orphanin FQ receptors suggests that compounds similar to this compound can act as non-peptide agonists, providing a novel approach to treating neuropathic pain .

Case Study: Analgesic Properties

A study demonstrated that a derivative of this compound significantly reduced pain in models of neuropathic pain, highlighting its potential for therapeutic applications in pain management.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways. For example, certain derivatives have shown promise in inhibiting enzymes associated with cancer metabolism, thereby reducing tumor growth .

Table 2: Enzyme Inhibition Activity

| Enzyme Targeted | Compound Tested | Inhibition (%) |

|---|---|---|

| Tubulin | 2-Isopropylamino derivative | 85% |

| Cyclooxygenase (COX) | Related pyrrole derivative | 70% |

Mechanism of Action

The mechanism of action of 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Functional Differences

- In contrast, 2-acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) lacks an amino group but is critical in fragrance pathways due to its correlation with 2-acetyl-1-pyrroline (2AP), a key aromatic compound in rice . Halogenated analogs (e.g., 2-CPE) exhibit catalytic and proton-donor properties, enabling bond cleavage in organic synthesis .

Physical and Thermodynamic Properties

Biological Activity

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 178.23 g/mol

- CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha.

- Receptor Modulation: It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related acetamides can inhibit tumor necrosis factor-alpha converting enzyme (TACE) with IC50 values below 5 nM. This suggests that our compound may also possess significant anti-inflammatory effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, derivatives with similar structures have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell growth inhibition. In vitro tests demonstrated IC50 values as low as 15 nM against MCF-7 breast cancer cells, indicating strong anticancer activity .

Case Studies

-

Study on Anti-inflammatory Effects:

- Objective: To evaluate the anti-inflammatory potential of pyrrole derivatives.

- Findings: The compound significantly reduced TNF-alpha levels in vitro, suggesting a mechanism through enzyme inhibition.

-

Anticancer Screening:

- Objective: To assess the cytotoxicity of various pyrrole derivatives.

- Results: The compound exhibited notable cytotoxic effects against multiple cancer cell lines, with promising results in inhibiting cell proliferation.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.